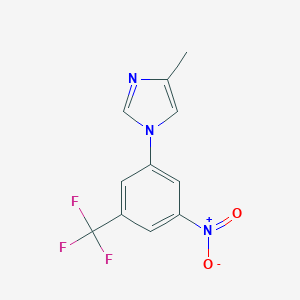

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLCVCGQBRZYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589949 | |

| Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916975-92-3 | |

| Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916975-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916975923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR76KC6BSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole structure elucidation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Abstract: This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel organic compound, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the selection of specific analytical methods, the causality of experimental choices, and the logical integration of disparate data streams to arrive at an unambiguous structural assignment. We will explore a systematic workflow encompassing Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and trustworthiness in the final elucidated structure.

Introduction: The Imperative for Unambiguous Structure Confirmation

In the realm of medicinal chemistry and materials science, the synthesis of novel molecular entities is a daily occurrence. The target molecule, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, represents a class of N-aryl imidazoles that are of significant interest due to their prevalence in pharmacologically active compounds.[1][2] The presence of a highly substituted phenyl ring, featuring two potent electron-withdrawing groups (EWG), bonded to a 4-methylimidazole moiety suggests unique electronic and conformational properties that could be pivotal for biological activity.

However, synthesis does not guarantee structure. Isomeric impurities, unexpected rearrangements, or incorrect regioselectivity during synthesis can lead to vastly different molecules with potentially undesirable properties.[3][4] Therefore, a rigorous and systematic approach to structure elucidation is not merely a procedural step but the foundational pillar upon which all subsequent research—be it biological screening or material testing—is built. This guide will walk through that rigorous process.

The Strategic Workflow for Structure Elucidation

A successful structure elucidation campaign is a process of systematic inquiry, where each experiment builds upon the last to progressively refine our understanding of the molecule. The overall strategy is to first determine the molecular formula and identify key functional groups, then to assemble the molecular skeleton piece by piece, and finally to confirm all connections through long-range correlations.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the complex world of NMR, we must first know the elemental composition of our molecule. Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is the chosen method here due to its soft ionization nature, which minimizes fragmentation and ensures a strong signal for the molecular ion ([M+H]⁺).

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Validation: Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy below 5 ppm.

Expected Data & Interpretation: For the target compound, C₁₁H₇F₃N₄O₂, the expected monoisotopic mass is 296.0501. HRMS analysis should yield an [M+H]⁺ ion that matches this value with minimal error.

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

| Molecular Formula | C₁₁H₇F₃N₄O₂ | C₁₁H₇F₃N₄O₂ |

| Exact Mass | 296.0501 u | - |

| [M+H]⁺ | 297.0579 u | 297.0575 u (Error: 1.3 ppm) |

The observation of an ion at m/z 297.0575 provides high confidence in the elemental composition. Tandem MS (MS/MS) can further support the structure by analyzing fragmentation patterns, where common losses for nitroaromatics include NO₂ (46 Da) and NO (30 Da).[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and powerful technique for identifying the presence of key functional groups. The "fingerprint" provided by an IR spectrum serves as a crucial cross-validation for the proposed structure. For our target, we are specifically looking for evidence of the nitro group, the C-F bonds of the trifluoromethyl group, and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation: The IR spectrum will provide confirmatory evidence for the key functionalities within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | [8] |

| ~1610, ~1580, ~1475 | Medium-Weak | Aromatic C=C Bending | [8][9] |

| ~1540-1530 | Strong | Asymmetric NO₂ Stretch | [10][11][12] |

| ~1360-1350 | Strong | Symmetric NO₂ Stretch | [10][11][12] |

| ~1300-1100 | Strong, Multiple Bands | C-F Stretching (CF₃) | |

| ~1480-1440 | Medium | Imidazole Ring C-N Stretch | [9] |

The presence of two strong, distinct bands around 1535 cm⁻¹ and 1355 cm⁻¹ is highly characteristic of an aromatic nitro compound and provides robust evidence for this part of the structure.[11]

Assembling the Core Structure: 1D and 2D NMR Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D experiments is required for an unambiguous assignment.

Trustworthiness Note: The choice of solvent is critical. DMSO-d₆ is often preferred for N-heterocycles as it can solubilize a wide range of compounds and its residual proton peak (at ~2.50 ppm) rarely interferes with signals of interest. All chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR: The Proton Framework

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). For our target, we expect to see signals for the three protons on the phenyl ring, the two protons on the imidazole ring, and the three protons of the methyl group. The electron-withdrawing nature of the NO₂ and CF₃ groups will cause the phenyl protons to appear significantly downfield.[13]

Expected Data & Interpretation (Hypothetical, 500 MHz, DMSO-d₆):

| Label | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| H-2' | ~8.85 | t, J ≈ 2.0 Hz | 1H | Phenyl H | Deshielded by two adjacent EWGs (NO₂, CF₃). Appears as a triplet due to coupling with H-4' and H-6'. |

| H-6' | ~8.60 | dd, J ≈ 2.0, 1.5 Hz | 1H | Phenyl H | Deshielded by ortho NO₂ group. |

| H-4' | ~8.50 | dd, J ≈ 2.0, 1.5 Hz | 1H | Phenyl H | Deshielded by ortho CF₃ group. |

| H-2 | ~8.10 | s | 1H | Imidazole H | C2-H of imidazole is typically the most downfield proton on the ring.[14][15] |

| H-5 | ~7.80 | s | 1H | Imidazole H | C5-H of the 4-methylimidazole moiety. |

| -CH₃ | ~2.30 | s | 3H | Methyl H | Standard chemical shift for a methyl group on an aromatic ring. |

¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Causality: A broadband-decoupled ¹³C NMR spectrum shows all unique carbon environments. However, it doesn't distinguish between CH, CH₂, and CH₃ groups. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential for this purpose.[16][17] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons (including C=O, C-NO₂, C-CF₃) are invisible.[18][19][20] This combination allows for a complete accounting of the carbon framework.

Expected Data & Interpretation (Hypothetical, 125 MHz, DMSO-d₆):

| Chemical Shift (δ) | DEPT-135 Phase | Assignment | Rationale |

| ~149.0 | Absent | C-NO₂ | Quaternary carbon attached to highly EWG. |

| ~141.0 | Absent | Phenyl C-N | Quaternary carbon where phenyl ring attaches to imidazole. |

| ~138.0 | Positive | C-2 | Imidazole C-2 is typically downfield.[15][21] |

| ~135.5 | Absent | C-4 | Quaternary carbon of the imidazole ring bearing the methyl group. |

| ~132.0 (q, J ≈ 35 Hz) | Absent | C-CF₃ | Quaternary carbon attached to CF₃, split into a quartet by fluorine. |

| ~128.0 | Positive | C-5 | Imidazole C-5. |

| ~123.0 (q, J ≈ 272 Hz) | Absent | -CF₃ | The CF₃ carbon itself, shows a large C-F coupling constant. |

| ~120.0 | Positive | C-6' | Phenyl CH. |

| ~118.0 | Positive | C-2' | Phenyl CH. |

| ~115.0 | Positive | C-4' | Phenyl CH. |

| ~13.0 | Positive | -CH₃ | Typical shift for an alkyl carbon attached to an aromatic system. |

2D COSY: Mapping ¹H-¹H Connections

Expertise & Causality: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[22][23] This is invaluable for piecing together spin systems. In our molecule, we expect to see correlations between the protons on the phenyl ring.

Expected Correlations: A cross-peak should be observed between H-2' (~8.85 ppm) and both H-4' (~8.50 ppm) and H-6' (~8.60 ppm), confirming the 1,3,5-substitution pattern of the phenyl ring. No other correlations are expected as the other protons are isolated singlets.

2D HSQC: Linking Protons to Carbons

Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[22][24] This is the most reliable way to assign the protonated carbons in the ¹³C spectrum.

Expected Correlations:

| ¹H Signal (δ) | ¹³C Signal (δ) | Assignment |

| H-2' (~8.85) | ~118.0 | C-2' |

| H-6' (~8.60) | ~120.0 | C-6' |

| H-4' (~8.50) | ~115.0 | C-4' |

| H-2 (~8.10) | ~138.0 | C-2 |

| H-5 (~7.80) | ~128.0 | C-5 |

| -CH₃ (~2.30) | ~13.0 | -CH₃ |

2D HMBC: The Final Assembly

Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structure confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away.[22][24] This allows us to connect the different fragments of the molecule, especially across quaternary (non-protonated) carbons. This experiment is the ultimate validation of the proposed connectivity.

Key Expected Correlations to Confirm the Structure:

The following diagram and table illustrate the crucial long-range correlations that unambiguously connect the phenyl ring, the imidazole ring, and the methyl group.

| Proton (from) | Correlates to Carbon (to) | Bond Separation | Significance of Correlation |

| H-6' (~8.60) | C-1' (~141.0) | ³J | Crucial: Connects the phenyl ring protons to the quaternary carbon bonded to the imidazole nitrogen. |

| H-2 (~8.10) | C-1' (~141.0) | ³J | Crucial: Confirms the N1-phenyl linkage from the imidazole side. |

| H-2' (~8.85) | C-NO₂ (~149.0) | ³J | Confirms position of H-2' relative to the nitro group. |

| H-4' (~8.50) | C-CF₃ (~132.0) | ³J | Confirms position of H-4' relative to the trifluoromethyl group. |

| -CH₃ (~2.30) | C-4 (~135.5) | ²J | Confirms the methyl group is attached to C-4 of the imidazole ring. |

| -CH₃ (~2.30) | C-5 (~128.0) | ³J | Further confirms the methyl group position at C-4. |

| H-5 (~7.80) | C-4 (~135.5) | ²J | Confirms the adjacency of C-5 and C-4. |

| H-2 (~8.10) | C-4 (~135.5) | ³J | Confirms the imidazole ring structure. |

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of modern analytical techniques, we have constructed a self-validating case for the structure of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole.

-

HRMS established the correct molecular formula.

-

FTIR confirmed the presence of all key functional groups.

-

¹H and ¹³C/DEPT NMR provided a complete census of all hydrogen and carbon atoms and their immediate environments.

-

COSY mapped the proton-proton connectivities within the phenyl ring.

-

HSQC unambiguously linked each proton to its directly attached carbon.

-

HMBC provided the final, definitive proof by showing long-range correlations that connected the distinct molecular fragments across non-protonated carbons.

The convergence of data from these orthogonal techniques provides the highest possible degree of confidence in the assigned structure. This rigorous elucidation is the essential, non-negotiable foundation for any further investigation into the chemical, physical, or biological properties of this molecule.

References

-

Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

-

University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Schmidt, J., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... PubMed. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

ResearchGate. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Bar-Ilan University. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Chemistry Learning by Dr. Asmal. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles... Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

-

MDPI. (2022, May 6). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Retrieved from [Link]

-

Indian Academy of Sciences. (1961). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

Sources

- 1. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Regioselective synthesis of 1,4-disubstituted imidazoles. | Semantic Scholar [semanticscholar.org]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. arar.sci.am [arar.sci.am]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. cris.biu.ac.il [cris.biu.ac.il]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. fiveable.me [fiveable.me]

- 19. web.uvic.ca [web.uvic.ca]

- 20. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 21. researchgate.net [researchgate.net]

- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 23. youtube.com [youtube.com]

- 24. epfl.ch [epfl.ch]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Drug Discovery

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, a substituted imidazole derivative, has emerged as a critical intermediate in the synthesis of advanced therapeutic agents. Its unique structural features, including a nitro group and a trifluoromethyl moiety on the phenyl ring, impart specific electronic properties that are pivotal in its role as a building block for targeted therapies. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers and professionals engaged in drug development and chemical synthesis. Understanding these properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods. This molecule is notably a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[1][2].

Physicochemical Characteristics: A Data-Driven Overview

A thorough understanding of the physicochemical properties of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is essential for its effective use in synthesis and formulation. The following table summarizes its key physical and chemical data.

| Property | Value | Source(s) |

| Chemical Name | 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole | [3] |

| CAS Number | 916975-92-3 | [2][3] |

| Molecular Formula | C₁₁H₈F₃N₃O₂ | [2][4] |

| Molecular Weight | 271.2 g/mol | [2] |

| Melting Point | 117-118 °C | [5] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | |

| pKa (Predicted) | 5.34 | |

| Appearance | Solid |

Note: Some data, such as pKa, are based on predictions and should be experimentally verified for critical applications.

Synthesis and Purification: A Practical Approach

The synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene with 4-methylimidazole in the presence of a base[5].

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1 equivalent) and 4-methylimidazole (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (2 equivalents), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with water to remove any inorganic impurities.

Workflow for Synthesis

Caption: Synthetic workflow for 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as heptane and ethyl acetate, to yield a solid with high purity[5].

Spectral Analysis: Elucidating the Molecular Structure

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and imidazole rings, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Note: For definitive structural confirmation, it is crucial to acquire and interpret the experimental NMR spectra of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

N-O stretching (nitro group): Asymmetric stretch ~1550-1500 cm⁻¹ and symmetric stretch ~1350-1300 cm⁻¹

-

C-F stretching (trifluoromethyl group): Strong absorptions in the range of ~1350-1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.2 g/mol )[2].

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic fragments. The presence of the trifluoromethyl group will also influence the fragmentation pattern. A detailed analysis of the fragmentation can provide further confirmation of the structure. Studies on similar nitroimidazole compounds have shown that methylation can significantly alter the fragmentation pathways, for instance, by quenching the production of NO and NO⁺ radicals[6].

Experimental Protocols for Physicochemical Characterization

Accurate determination of physical properties is crucial for quality control and process development.

Melting Point Determination

The melting point is a key indicator of purity.

-

Sample Preparation: Finely powder a small amount of the dried compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. A sharp melting range (typically within 1-2 °C) is indicative of high purity.

Solubility Assessment

A qualitative assessment of solubility in various solvents is important for selecting appropriate solvents for reactions and purifications.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane).

-

Procedure: To a small test tube containing approximately 10 mg of the compound, add 1 mL of the selected solvent.

-

Observation: Agitate the mixture and observe for dissolution. If the compound dissolves, it is considered soluble. If it remains undissolved, it is insoluble. Note any partial solubility.

Workflow for Characterization

Caption: Standard workflow for the physicochemical characterization of the title compound.

Conclusion

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry. This guide has provided a detailed overview of its key physical and chemical properties, synthesis, and analytical characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating the efficient and effective use of this important synthetic intermediate in the development of novel pharmaceuticals. For all critical applications, it is strongly recommended that the predicted data be supplemented with in-house experimental verification.

References

-

SynZeal. (n.d.). Nilotinib Impurities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

PrecisionFDA. (n.d.). 4-METHYL-1-(3-NITRO-5-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole. Retrieved from [Link]

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nilotinib-impurities. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-N-[3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidnyl]amino]-benzamide tartarate. Retrieved from [Link]

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

European Medicines Agency. (n.d.). Tasigna, INN-nilotinib. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2007). Chemistry Review(s) - accessdata.fda.gov. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nilotinib Impurities | SynZeal [synzeal.com]

- 3. Nilotinib Impurity 11 | CAS No- 916975-92-3 | NA [chemicea.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 6. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity and Potential Biological Mechanisms of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Synthetic Importance and Hypothetical Biological Activity

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is primarily recognized not as a therapeutic agent but as a crucial intermediate in the synthesis of other pharmacologically active compounds. Its most notable role is in the production of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a key component of the tyrosine kinase inhibitor Nilotinib[1]. However, the structural motifs inherent to this molecule—a nitroimidazole and a trifluoromethylphenyl group—are hallmarks of compounds with significant biological activity. This guide, therefore, will dissect the molecule from two perspectives: its established role in chemical synthesis and a hypothetical exploration of its potential mechanisms of action, should it be investigated as a standalone pharmacological agent. Such an exploration is grounded in the well-documented activities of structurally related compounds.

Part 1: The Core Identity - A Synthetic Intermediate

The principal established function of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is as a precursor in multi-step organic synthesis. The synthesis of this intermediate itself typically involves the reaction of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole in the presence of a mild base[1]. The subsequent chemical transformation of this molecule is of greater industrial and pharmaceutical relevance.

The nitro group of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is readily reduced to an amine. This reduction is a standard procedure in organic chemistry, often accomplished through catalytic hydrogenation[1]. The resulting product, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, is then utilized in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl tyrosine kinase used in the treatment of chronic myeloid leukemia.

Part 2: A Hypothetical Mechanism of Action - Insights from Structural Analogs

While not developed as a drug itself, the structure of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole suggests two plausible, and not mutually exclusive, hypothetical mechanisms of action: activity as a nonsteroidal antiandrogen and bioreductive activation characteristic of nitroimidazoles.

Potential as a Nonsteroidal Androgen Receptor Antagonist

The 3-(trifluoromethyl)phenyl moiety is a classic pharmacophore found in nonsteroidal antiandrogens (NSAAs) like Flutamide and Bicalutamide[2][3]. These drugs are pivotal in the management of prostate cancer. The trifluoromethyl group is a strong electron-withdrawing group that, along with the nitro group, can contribute to the molecule's ability to bind to the ligand-binding domain of the androgen receptor (AR).

Hypothesized Mechanism:

-

Competitive Binding to the Androgen Receptor: 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole could act as a competitive antagonist of the androgen receptor. It would bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).

-

Inhibition of AR Translocation and Transcriptional Activity: Upon binding, the compound would likely induce a conformational change in the AR that is distinct from that induced by agonists. This altered conformation would prevent the necessary conformational changes required for the dissociation of heat shock proteins, dimerization, and translocation of the AR to the nucleus. Consequently, the AR would be unable to bind to androgen response elements (AREs) on the DNA, thus inhibiting the transcription of androgen-dependent genes that drive prostate cancer cell growth and survival.

Caption: Hypothetical Androgen Receptor Antagonism Pathway.

Bioreductive Activation of the Nitroimidazole Moiety

Nitroimidazoles are a class of compounds with well-established antimicrobial and radiosensitizing properties[]. Their mechanism of action is contingent on the reduction of the nitro group, a process that occurs preferentially in hypoxic (low oxygen) environments, such as those found in solid tumors and anaerobic bacterial infections.

Hypothesized Mechanism:

-

Selective Reduction in Hypoxic Cells: In the low-oxygen environment of a tumor, intracellular reductases (e.g., nitroreductases) would reduce the nitro group of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole.

-

Formation of Reactive Intermediates: This reduction process generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives, and ultimately the amine. These reactive species, particularly the nitroso radical anion, can interact with and damage a variety of cellular macromolecules.

-

Cellular Damage and Cytotoxicity: The reactive intermediates can cause DNA strand breaks, protein modification, and lipid peroxidation, leading to cellular dysfunction and, ultimately, cell death. This cytotoxicity would be largely specific to hypoxic cells, as in the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent nitro compound, a futile cycle that spares normoxic cells.

Caption: Bioreductive Activation Pathway in Hypoxic vs. Normoxic Cells.

Part 3: Experimental Protocols for Mechanistic Investigation

For researchers wishing to investigate the hypothetical mechanisms of action of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, the following experimental workflows are proposed.

Investigating Androgen Receptor Antagonism

Objective: To determine if the compound binds to the androgen receptor and inhibits its function.

Experimental Workflow:

-

Competitive Radioligand Binding Assay:

-

Principle: To measure the affinity of the compound for the AR ligand-binding domain.

-

Protocol:

-

Prepare a source of AR, such as a cell lysate from LNCaP prostate cancer cells or purified recombinant AR.

-

Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., ³H-DHT).

-

Add increasing concentrations of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole.

-

After incubation, separate the bound from the unbound radioligand (e.g., by filtration).

-

Measure the radioactivity of the bound fraction.

-

Calculate the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand) and the Ki (inhibitory constant).

-

-

-

AR-Dependent Reporter Gene Assay:

-

Principle: To assess the ability of the compound to inhibit AR-mediated gene transcription.

-

Protocol:

-

Transfect a suitable cell line (e.g., PC-3, which lacks endogenous AR) with plasmids expressing the full-length AR and a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

-

Treat the cells with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

A decrease in reporter activity in the presence of the compound indicates AR antagonism.

-

-

-

Prostate-Specific Antigen (PSA) Expression Assay:

-

Principle: To measure the effect of the compound on the expression of an endogenous AR target gene.

-

Protocol:

-

Culture an androgen-sensitive prostate cancer cell line (e.g., LNCaP).

-

Treat the cells with DHT and varying concentrations of the test compound.

-

After treatment, measure the levels of PSA in the culture medium by ELISA or quantify PSA mRNA levels by qRT-PCR.

-

A reduction in PSA levels indicates inhibition of AR signaling.

-

-

Data Summary Table:

| Assay | Endpoint Measured | Expected Outcome for AR Antagonist |

| Competitive Radioligand Binding | IC₅₀ / Ki | Low micromolar or nanomolar value |

| AR-Dependent Reporter Gene Assay | Reporter gene activity (e.g., luminescence) | Dose-dependent decrease in signal |

| PSA Expression Assay | PSA protein or mRNA levels | Dose-dependent decrease in PSA |

Investigating Bioreductive Activation

Objective: To determine if the compound is selectively toxic to hypoxic cells and to detect the formation of reactive intermediates.

Experimental Workflow:

-

Hypoxic vs. Normoxic Cytotoxicity Assay:

-

Principle: To compare the toxicity of the compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

-

Protocol:

-

Plate cancer cells (e.g., HT-29 colon cancer cells) in parallel.

-

Incubate one set of plates in a standard incubator (21% O₂) and the other in a hypoxic chamber (e.g., 1% O₂).

-

Treat both sets of cells with increasing concentrations of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole.

-

After 24-72 hours, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective bioreductive activation.

-

-

-

Comet Assay for DNA Damage:

-

Principle: To visualize and quantify DNA strand breaks induced by the compound.

-

Protocol:

-

Treat cells with the compound under hypoxic conditions.

-

Embed the cells in agarose on a microscope slide and lyse them.

-

Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

-

-

-

Electron Paramagnetic Resonance (EPR) Spectroscopy:

-

Principle: To directly detect the formation of the nitro radical anion.

-

Protocol:

-

Incubate the compound with a cellular lysate or a purified nitroreductase enzyme under anaerobic conditions.

-

Transfer the sample to an EPR tube and freeze it in liquid nitrogen.

-

Record the EPR spectrum. The detection of a characteristic signal for the nitro radical anion confirms its formation.

-

-

Data Summary Table:

| Assay | Endpoint Measured | Expected Outcome for Bioreductive Drug |

| Hypoxic vs. Normoxic Cytotoxicity | IC₅₀ (Normoxic) / IC₅₀ (Hypoxic) | Ratio > 1 |

| Comet Assay | Comet tail moment | Increased DNA damage under hypoxia |

| EPR Spectroscopy | EPR signal intensity | Detection of nitro radical anion signal |

Conclusion

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole stands as a molecule with a defined role in synthetic chemistry and a compelling, albeit hypothetical, potential for biological activity. Its structural components suggest plausible mechanisms as a nonsteroidal androgen receptor antagonist and as a hypoxia-activated cytotoxic agent. The experimental frameworks provided in this guide offer a systematic approach for researchers to rigorously test these hypotheses and to potentially uncover new pharmacological applications for this and structurally related compounds. The dual-perspective analysis presented herein underscores the importance of examining chemical intermediates not just for their synthetic utility but also for the latent pharmacological possibilities encoded within their structures.

References

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

[Development of nonsteroidal antiandrogens: 4-nitro-3-trifluoromethyldiphenylamines]. Arch Pharm (Weinheim). [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]

-

4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. Pharmaffiliates. [Link]

-

4-METHYL-1-(3-NITRO-5-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE. precisionFDA. [Link]

-

1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. PharmaCompass.com. [Link]

-

Medicinal Significance of Nitroimidazoles. [Link]

-

Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. PubMed. [Link]

Sources

- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 2. [Development of nonsteroidal antiandrogens: 4-nitro-3-trifluoromethyldiphenylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and inferred biological activities of the novel compound 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. While direct biological studies on this specific molecule are not extensively published, its structural features—a 5-nitroimidazole core coupled with a trifluoromethylphenyl moiety—strongly suggest a spectrum of potential therapeutic applications. Drawing upon the well-established bioactivities of the nitroimidazole class and related fluorinated aromatic compounds, this guide delineates its probable mechanisms of action, focusing on reductive activation and subsequent induction of cellular damage. We further propose a detailed roadmap for the systematic evaluation of its anticancer, antibacterial, and antiprotozoal potential. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this compound, providing both the theoretical framework and practical methodologies for its investigation.

Introduction and Compound Profile

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic organic compound characterized by a substituted imidazole ring. The presence of a nitro group at the 5-position of the imidazole ring is a hallmark of a class of compounds with known antimicrobial and cytotoxic properties. Furthermore, the trifluoromethyl group on the phenyl ring is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and lipophilicity, which can improve cellular uptake and target engagement.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is presented in Table 1.

| Property | Value | Source |

| CAS Number | 916975-92-3 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₈F₃N₃O₂ | precisionFDA[2] |

| Molecular Weight | 271.20 g/mol | precisionFDA[2] |

| Appearance | Solid (predicted) | ChemicalBook[3] |

| Solubility | Sparingly in Chloroform, Slightly in Methanol | ChemicalBook[3] |

Synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

The synthesis of the title compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of a halo-substituted nitroaromatic compound with a nucleophile, in this case, 4-methylimidazole.

Synthetic Workflow

The general workflow for the synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is depicted in the following diagram.

Caption: Synthetic workflow for 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[4][5][6]

Materials:

-

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene

-

4-Methylimidazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water (deionized)

Procedure:

-

To a solution of 4-methylimidazole (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the imidazolate salt.

-

Add 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 110°C under a dry nitrogen atmosphere and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole.

Inferred Biological Activities and Mechanisms of Action

Based on the extensive literature on nitroimidazoles, the title compound is predicted to exhibit a range of biological activities, including anticancer, antibacterial, and antiprotozoal effects. The trifluoromethyl group may further enhance these activities.

General Mechanism of Action: Reductive Activation and DNA Damage

The bioactivity of nitroimidazoles is contingent upon the reductive activation of the nitro group. In hypoxic environments, such as those found in solid tumors, or in anaerobic bacteria and protozoa, the nitro group undergoes a one-electron reduction to form a nitro radical anion. This highly reactive species can then undergo further reduction to generate cytotoxic nitroso and hydroxylamine intermediates, which can directly damage cellular macromolecules, most notably DNA. This process leads to strand breaks and loss of helical structure, ultimately triggering cell death.

Caption: General mechanism of action of nitroimidazoles.

Potential Anticancer Activity

The hypoxic cores of solid tumors provide an ideal environment for the reductive activation of nitroimidazoles. This selective activation in tumor cells, coupled with the DNA-damaging effects of the resulting radicals, suggests that 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole could function as a hypoxia-activated prodrug with anticancer properties.[7][8][9] The presence of the trifluoromethyl group may enhance its anticancer potential.[1]

Proposed Experimental Evaluation: In Vitro Cytotoxicity Assays

The anticancer activity of the compound can be initially assessed using in vitro cytotoxicity assays such as the MTT or XTT assay.[10][11]

MTT Assay Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Potential Antibacterial and Antiprotozoal Activity

Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[12] Their mechanism of action in these microorganisms is the same as described above: reductive activation by microbial nitroreductases leading to DNA damage. The trifluoromethyl group has also been shown to be a valuable substituent in the development of novel antibacterial agents.[13]

Proposed Experimental Evaluation: Antimicrobial Susceptibility Testing

The antibacterial and antiprotozoal activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[4][14][15]

Broth Microdilution Protocol (General):

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or protozoa).

-

Incubate the plate under appropriate conditions (e.g., anaerobic for anaerobic bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Modulation of DNA Damage Response Pathways

The DNA damage induced by activated nitroimidazoles is expected to trigger the cellular DNA Damage Response (DDR) pathway. The primary sensors of DNA double-strand breaks and replication stress are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), respectively. Activation of these kinases initiates a signaling cascade involving downstream checkpoint kinases CHK2 and CHK1, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.[12][13]

Caption: The ATM/ATR DNA damage response pathway.

Conclusion and Future Directions

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a compound of significant interest for further investigation. Its structural similarity to known bioactive nitroimidazoles provides a strong rationale for exploring its potential as an anticancer, antibacterial, and antiprotozoal agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating a comprehensive evaluation of its therapeutic potential. Future research should focus on the systematic in vitro and in vivo characterization of its biological activities, as well as a more in-depth elucidation of its molecular targets and signaling pathways.

References

- Goodarzi, A. A., Block, W. D., & Lees-Miller, S. P. (2003). The role of ATM and ATR in DNA damage-induced cell cycle control. Progress in cell cycle research, 5, 393–411.

-

Host cell activates DNA damage response. (a) Schematic outline of... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

-

Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress. (n.d.). Retrieved January 12, 2026, from [Link]

-

1 A simplified schematic of the DNA damage response. The ATM pathway is... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

-

The schematic overview of the classical ATM and ATR DDR. The ATM/CHK2... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

-

The role of ATM and ATR in DNA damage-induced cell cycle control. (n.d.). Retrieved January 12, 2026, from [Link]

-

ATM and ATR activation through crosstalk between DNA damage response pathways. (n.d.). Retrieved January 12, 2026, from [Link]

-

ATM and ATR: Sensing DNA damage. (n.d.). Retrieved January 12, 2026, from [Link]

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.).

-

4-METHYL-1-(3-NITRO-5-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE. (n.d.). Retrieved January 12, 2026, from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Retrieved January 12, 2026, from [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (n.d.). Retrieved January 12, 2026, from [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Retrieved January 12, 2026, from [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and antiprotozoal activity of some nitro(nitroaryl)imidazoles. (n.d.). Retrieved January 12, 2026, from [Link]

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (n.d.).

-

Exploring novel pyrazole-nitroimidazole hybrids: Synthesis and antiprotozoal activity against the human pathogen trichomonas vaginalis. (n.d.). Retrieved January 12, 2026, from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Retrieved January 12, 2026, from [Link]

-

Nitroimidazoles for the treatment of TB: past, present and future. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. (n.d.). Retrieved January 12, 2026, from [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (n.d.). Retrieved January 12, 2026, from [Link]

-

5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. (n.d.). Retrieved January 12, 2026, from [Link]

-

DNA damage induced by reduced nitroimidazole drugs. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

-

DNA damage induced by reductively activated nitroimidazoles--pH effects. (n.d.). Retrieved January 12, 2026, from [Link]

-

Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (n.d.). Retrieved January 12, 2026, from [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. 1H-IMidazole, 4-Methyl-1-[3-nitro-5-(trifluoroMethyl)phenyl]- | 916975-92-3 [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling and docking of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

An In-Depth Technical Guide to the In Silico Modeling and Docking of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the in silico analysis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the computational workflow. We will cover ligand preparation, rational target selection, molecular docking, and the validation of binding poses through molecular dynamics (MD) simulations. The protocols described herein are designed to be self-validating, incorporating checkpoints and analysis steps to ensure scientific rigor and trustworthiness. By integrating detailed procedural walkthroughs with authoritative citations and visual aids, this guide serves as a practical and educational resource for computational drug discovery.

Introduction: The Compound of Interest

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a small molecule featuring several key functional groups pivotal in medicinal chemistry. The imidazole core is a common scaffold in many biologically active compounds.[1] The presence of a nitro group and a trifluoromethyl group suggests potential for specific interactions and metabolic characteristics. Nitroimidazoles, for instance, have a well-documented history as antimicrobial agents and hypoxic cell radiosensitizers.[2]

Understanding the potential biological activity of this molecule begins with a thorough computational analysis to predict its interactions with protein targets. This guide will use a structured, multi-step in silico approach to generate and validate hypotheses about its binding mode and affinity.

Table 1: Physicochemical Properties of the Ligand

| Property | Value | Source |

| IUPAC Name | 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | [3] |

| Molecular Formula | C₁₁H₈F₃N₃O₂ | [4] |

| Molecular Weight | 271.2 g/mol | [4] |

| Canonical SMILES | CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[O-] | [3] |

The In Silico Analysis Workflow: A Conceptual Overview

A robust computational analysis does not end with a docking score. It is an iterative process of preparation, prediction, and validation. The workflow presented here is designed to minimize artifacts and increase confidence in the final predicted binding model.

Caption: A structured workflow for in silico analysis.

Phase 1: System Preparation

The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of your results.

Ligand Preparation

The goal of ligand preparation is to generate a single, low-energy 3D conformation with correct protonation states and atomic charges, suitable for docking.

Causality: Docking algorithms explore the conformational space of a ligand within a binding site. Starting from a high-quality, energetically favorable conformation reduces the search space and improves the efficiency and accuracy of the docking run. Incorrect protonation or charges will lead to flawed electrostatic calculations and an inaccurate prediction of binding interactions.

Protocol 1: Ligand Preparation Workflow

-

Obtain 2D Structure: Acquire the ligand's structure, for instance, from PubChem or by drawing it in a chemical sketcher like ChemDraw or MarvinSketch. The SMILES string is a convenient starting point.

-

Generate 3D Coordinates: Use a program like Open Babel or the Avogadro software to convert the 2D representation into a 3D structure.[5]

-

Protonation and Energy Minimization:

-

Add hydrogens appropriate for a physiological pH (e.g., 7.4). This is a critical step for establishing correct hydrogen bond donors and acceptors.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF). This resolves any steric clashes or unnatural bond lengths from the 3D generation step.

-

-

Parameterization for Simulation: For subsequent MD simulations, a more rigorous parameterization is required.

-

Rationale: Standard biomolecular force fields (like CHARMM or AMBER) do not inherently contain parameters for all possible drug-like molecules. We must generate these parameters to accurately describe the ligand's internal energy (bonds, angles, dihedrals) and its non-bonded interactions.[6][7]

-

Method: Use a tool like the CHARMM General Force Field (CGenFF) server or ANTECHAMBER for the General AMBER Force Field (GAFF).[8][9] These tools assign atom types, charges, and other necessary parameters compatible with the protein force field.

-

-

Final Output: Save the prepared ligand in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[10] This format includes atomic coordinates, partial charges, and atom type information.

Target Identification and Preparation

The selection of a protein target is a critical, hypothesis-driven step. Given the compound's structure, we can posit potential targets based on existing knowledge. Imidazole derivatives are known to interact with a wide range of proteins, including sirtuins.[11][12] For this guide, we will proceed with Sirtuin 2 (SIRT2) , a histone deacetylase involved in cell cycle regulation and a target of interest in oncology, as our hypothetical protein.

Protocol 2: Protein Preparation Workflow

-

Obtain Protein Structure: Download the crystal structure of human SIRT2 from the Protein Data Bank (RCSB PDB). For this example, we will use PDB ID: 4UDD .

-

Initial Cleaning (Rationale): PDB files often contain non-protein atoms (water, ions, co-solvents, co-crystallized ligands) that can interfere with docking. It is crucial to prepare a clean, biologically relevant receptor model.

-

Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all water molecules.

-

Remove any co-crystallized ligands or ions not essential for structural integrity or the catalytic mechanism.

-

Inspect the structure for multiple chains. If only one chain is required for the binding site, delete the others. In 4UDD, we will retain Chain A.

-

-

Protonation and Structural Refinement:

-

Add polar hydrogens to the protein structure.[10]

-

Use tools like PDB2PQR to assign protonation states to titratable residues (His, Asp, Glu) based on the local environment.

-

Check for and repair any missing side chains or backbone atoms using software modules like Prime (Schrödinger) or the SWISS-MODEL server.

-

-

Final Output: Save the cleaned, prepared protein in PDBQT format for AutoDock Vina. This process involves assigning partial charges (e.g., Gasteiger charges) and merging non-polar hydrogens.[13]

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used, accurate, and fast docking program.[14]

Caption: A flowchart of the AutoDock Vina docking procedure.

Protocol 3: Docking with AutoDock Vina

-

Define the Binding Site (Grid Box):

-

Rationale: Vina needs to know where to search for a binding pose. We define a 3D cubic search space, or "grid box," that encompasses the entire binding pocket. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for this box.

-

Method: In AutoDock Tools (ADT) or UCSF Chimera, load the prepared protein. Center the grid box on the active site and adjust its dimensions (e.g., 25 x 25 x 25 Å) to be large enough to allow the ligand to move and rotate freely.[15][16] Note the center coordinates (center_x, center_y, center_z) and size.

-

-

Create the Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find its input files and the grid box parameters.[10]

-

Expertise Insight: The exhaustiveness parameter controls the computational effort. A higher value (e.g., 16 or 32) increases the thoroughness of the search at the cost of longer computation time.

-

-

Run Vina: Execute the docking from the command line: vina --config conf.txt

-

Analyze the Results:

-

The docking_log.txt file will contain a table of the top binding poses (typically 9), ranked by binding affinity in kcal/mol.

-

The all_poses.pdbqt file contains the 3D coordinates for each of these poses.

-

Trustworthiness: The binding affinity is an estimate of the binding free energy. More negative values indicate stronger predicted binding. The top-ranked pose is the one Vina predicts to be the most stable.[17]

-

Visualize the top-ranked pose in complex with the protein using PyMOL or VMD.[18] Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with the surrounding amino acid residues.

-

Table 2: Example Docking Results Summary

| Pose | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues |

| 1 | -9.2 | 0.000 | HIS187, ILE233, PHE119 |

| 2 | -8.8 | 1.345 | HIS187, PHE119, VAL235 |

| 3 | -8.5 | 2.011 | HIS187, SER258 |

Phase 3: Validation with Molecular Dynamics (MD) Simulation

A docking pose is a static snapshot. An MD simulation provides a dynamic view of the protein-ligand complex, allowing us to assess the stability of the binding pose and the persistence of key interactions over time in a simulated physiological environment.[19] We will use GROMACS, a high-performance and widely used MD engine.[20]

Caption: A standard protocol for protein-ligand MD simulation.

Protocol 4: MD Simulation with GROMACS

-

System Topology Generation:

-

Solvation and Ionization:

-

Create a periodic boundary box (e.g., a cube with 1.0 nm distance from the protein to the box edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the protein, ligand, and the newly added solvent molecules.

-

Equilibration:

-

Rationale: This two-step process gradually brings the system to the desired temperature and pressure before the production run.

-

NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct solvent density. Position restraints are often relaxed or removed during this phase.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints. This is the data-gathering phase.

-

Trajectory Analysis:

-

Trustworthiness: This is the self-validation step. We analyze the trajectory to see if the docking pose is stable.

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand suggests it remains in the binding pocket in a stable conformation.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of protein residues to identify flexible regions and see if residues in the binding pocket are stabilized by the ligand.

-

Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein over time. Persistent hydrogen bonds observed in the docking pose add confidence to the model.

-

Visualization: Use a tool like VMD to visually inspect the trajectory, confirming the ligand's stability and observing its dynamic interactions.[23][24]

-

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage workflow for the in silico modeling of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. By progressing from meticulous system preparation through predictive docking and culminating in MD-based validation, we can generate a high-confidence hypothesis of its molecular interactions with a putative target like SIRT2.

The final validated model, supported by stable RMSD, persistent interactions, and a favorable binding affinity, serves as a strong foundation for further experimental validation. This computational data can guide site-directed mutagenesis studies, inform the design of more potent analogs, and prioritize compounds for in vitro biological assays, ultimately accelerating the drug discovery pipeline.

References

A complete list of authoritative sources and tools cited throughout this guide.

-